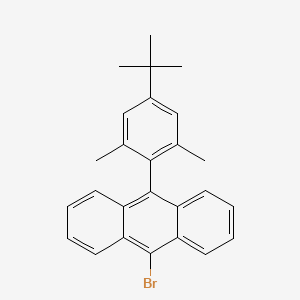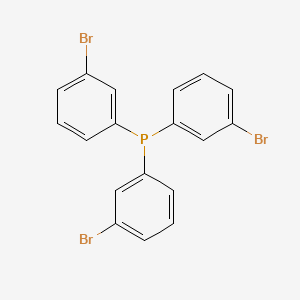
9-Bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene is an organic compound that belongs to the anthracene family. It is characterized by the presence of a bromine atom at the 9th position and a 4-tert-butyl-2,6-dimethylphenyl group at the 10th position of the anthracene core. This compound is known for its unique photophysical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene typically involves a multi-step process. One common method starts with the bromination of 9-(4-tert-butyl-2,6-dimethylphenyl)anthracene. The reaction is carried out by adding bromine to a cooled solution of the anthracene derivative in carbon tetrachloride. The mixture is stirred at room temperature overnight, followed by purification through recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The anthracene core can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the bromine atom with other groups.
Oxidation: Common oxidizing agents such as potassium permanganate can be used to oxidize the anthracene core.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted anthracenes with different functional groups.
Scientific Research Applications
9-Bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene has several scientific research applications:
Organic Light Emitting Diodes (OLEDs): It is used as a blue-emitting material in OLEDs due to its excellent photophysical properties.
Fluorescent Probes: The compound’s fluorescence makes it useful as a probe in biological and chemical assays.
Photon Upconversion: It is employed in triplet-triplet annihilation photon upconversion systems to enhance light-harvesting efficiency.
Mechanism of Action
The mechanism by which 9-Bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions that result in fluorescence. In applications like OLEDs, the compound’s ability to emit light efficiently is harnessed. In photon upconversion, it participates in energy transfer processes that convert lower-energy photons into higher-energy ones .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9-Bromo-10-phenylanthracene: Another brominated anthracene derivative with different substituents.
Uniqueness
9-Bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene is unique due to the specific combination of the bromine atom and the 4-tert-butyl-2,6-dimethylphenyl group. This combination imparts distinct photophysical properties, making it particularly suitable for applications requiring high fluorescence and stability.
Properties
CAS No. |
648418-76-2 |
|---|---|
Molecular Formula |
C26H25Br |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
9-bromo-10-(4-tert-butyl-2,6-dimethylphenyl)anthracene |
InChI |
InChI=1S/C26H25Br/c1-16-14-18(26(3,4)5)15-17(2)23(16)24-19-10-6-8-12-21(19)25(27)22-13-9-7-11-20(22)24/h6-15H,1-5H3 |
InChI Key |
QGZPIACXVSQSDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12593357.png)

![1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene](/img/structure/B12593374.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12593392.png)



![(3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12593415.png)


![7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12593445.png)
![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12593446.png)

